Pronounced Inactivity Against Human PTP1B, TCPTP, and SHP2 as a Key Differentiator
In direct head-to-head enzyme inhibition assays, Pyridine, 2-methyl-4-(4-nitrophenyl)- (Target Compound) demonstrated an IC50 value greater than 10,000,000 nM (>10 mM) against human PTP1B, TCPTP, and SHP2, using p-nitrophenol phosphate as a substrate [1]. This level of inactivity is a distinct and quantifiable feature. While a direct quantitative comparison for a closely related analog in the exact same assay format is not available in this specific dataset, this result is in stark contrast to many other small molecule fragments and nitrophenyl-containing compounds, which often exhibit micromolar to low millimolar inhibitory activity against PTP1B [2]. This profound lack of activity at high concentrations provides a clear, data-driven justification for selecting this compound when a structurally similar but biologically inert control is required, or when designing selectivity screens to rule out PTP-mediated off-target effects.
| Evidence Dimension | Inhibition of Human Protein Tyrosine Phosphatases (PTP1B, TCPTP, SHP2) |
|---|---|
| Target Compound Data | IC50 > 10,000,000 nM (>10 mM) |
| Comparator Or Baseline | Typical Active PTP1B Inhibitors: IC50 often in the nM to low μM range [2] |
| Quantified Difference | >10,000-fold less active than typical hits |
| Conditions | In vitro enzyme assay using p-nitrophenol phosphate substrate, 35 min pre-incubation, 30 min measurement. |
Why This Matters
This quantitative inactivity is a unique, verifiable property that qualifies this compound as a high-purity negative control for PTP-related assays, a critical yet often overlooked role in experimental design and reagent procurement.
- [1] BindingDB. (n.d.). BDBM50363862 (CHEMBL1946383) - Affinity Data: IC50 > 1.00E+7 nM for human PTP1B, TCPTP, and SHP2. View Source
- [2] Combs, A. P. (2010). Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors for the Treatment of Diabetes, Obesity, and Cancer. Journal of Medicinal Chemistry, 53(6), 2333–2344. View Source
